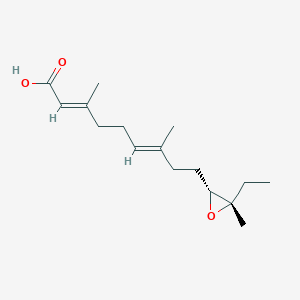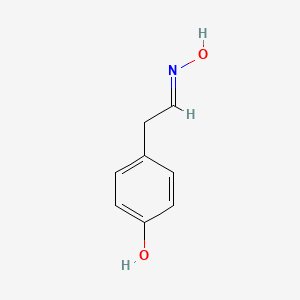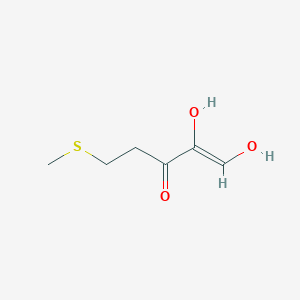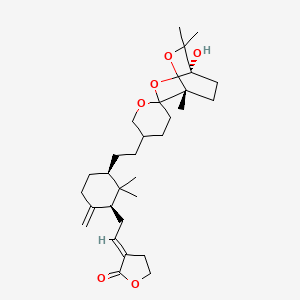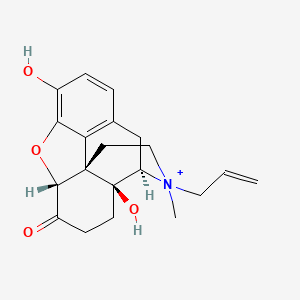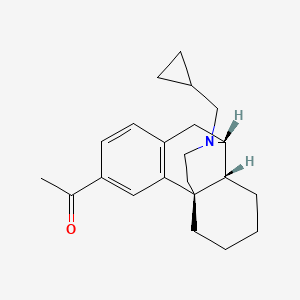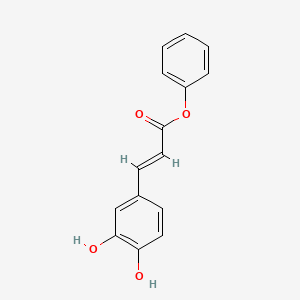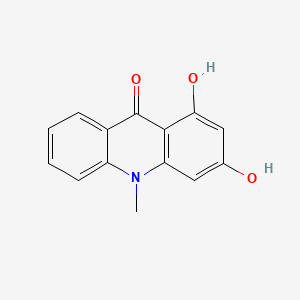
1,3-dihydroxy-N-methylacridone
概要
説明
1,3-dihydroxy-N-methylacridone is a heterocyclic compound belonging to the acridone family. It is characterized by a tricyclic ring structure with nitrogen at the 10th position and a carbonyl group at the 9th position. This compound is known for its broad range of pharmaceutical and chemotherapeutic activities, including anticancer, antiviral, anti-inflammatory, antimalarial, and antimicrobial effects .
準備方法
Synthetic Routes and Reaction Conditions
1,3-dihydroxy-N-methylacridone can be synthesized via heterologous expression of plant type III polyketide synthase in Escherichia coli. The synthesis involves transforming acridone synthase and anthraniloyl-CoA ligase genes into E. coli. To increase the levels of endogenous anthranilate, constructs expressing proteins involved in the shikimate pathway are tested and selected. Additionally, genes coding for acetyl-coenzyme A carboxylase from Photorhabdus luminescens are overexpressed to boost the supply of malonyl-CoA. For the synthesis of 1,3-dihydroxy-10-methylacridone, an N-methyltransferase gene is utilized to supply N-methylanthranilate and a new N-methylanthraniloyl-CoA ligase .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes using genetically engineered E. coli strains. These strains are optimized to produce high yields of the compound by overexpressing the necessary genes and optimizing the fermentation conditions .
化学反応の分析
Types of Reactions
1,3-dihydroxy-N-methylacridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The hydroxyl groups at positions 1 and 3 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
1,3-dihydroxy-N-methylacridone has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various acridone derivatives with potential pharmaceutical applications.
Biology: Studied for its role in inhibiting microbial growth and its potential as an antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 1,3-dihydroxy-N-methylacridone involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting DNA synthesis: The compound intercalates into DNA, disrupting the replication process.
Inducing apoptosis: It activates apoptotic pathways, leading to programmed cell death in cancer cells.
Inhibiting microbial enzymes: The compound inhibits key enzymes in microbial metabolic pathways, leading to antimicrobial effects.
類似化合物との比較
1,3-dihydroxy-N-methylacridone can be compared with other acridone derivatives such as:
1,3-dihydroxy-9(10H)-acridone: Similar structure but lacks the N-methyl group.
Acronycine: Another acridone derivative with potent anticancer properties.
Thioacridones: Sulfur-containing acridone derivatives with unique biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the N-methyl group, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
1,3-dihydroxy-10-methylacridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-15-10-5-3-2-4-9(10)14(18)13-11(15)6-8(16)7-12(13)17/h2-7,16-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDALETGZDYOOGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951026 | |
| Record name | 1,3-Dihydroxy-10-methylacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28333-02-0 | |
| Record name | 1,3-Dihydroxy-10-methyl-9(10H)-acridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28333-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Acridanone, 1,3-dihydroxy-10-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028333020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydroxy-10-methylacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


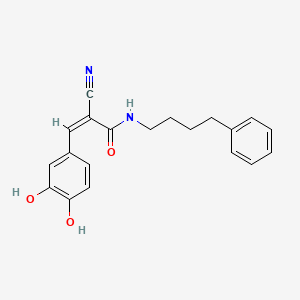
![2-hydroxy-3-[6-hydroxy-5-[(Z)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one](/img/structure/B1231123.png)
![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine](/img/structure/B1231125.png)
